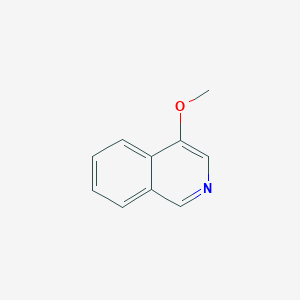

4-Methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGFLHYYILUCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396379 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36034-54-5 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyisoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline alkaloid family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities.[1][2] The methoxy substitution at the 4-position influences the molecule's electronic properties and biological activity, making it a valuable scaffold and building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers and professionals in drug development.

Chemical Structure

The chemical structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core. A methoxy group (-OCH₃) is substituted at the C4 position of the isoquinoline ring.

Structure:

IUPAC Name: this compound Canonical SMILES: COC1=CN=CC2=CC=CC=C21 InChI: 1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 InChIKey: YZGFLHYYILUCCS-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK-- |

| Molecular Weight | 159.18 g/mol | [1][3] |

| Appearance | White to Yellow Solid | --INVALID-LINK-- |

| Melting Point | 72 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in dichloromethane, ether, and ethyl acetate. | Inferred from 4-methylisoquinoline data |

| pKa (predicted) | 5.04 ± 0.10 | --INVALID-LINK-- |

| XLogP3-AA | 2.1 | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon atoms of the aromatic rings are expected to resonate in the region of 110-160 ppm. The methoxy carbon would appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2950 cm⁻¹

-

C=N stretching: ~1600-1650 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for isoquinoline alkaloids involve the loss of the methoxy group (CH₃O·) or formaldehyde (CH₂O) from the molecular ion.

Chemical Reactivity

This compound undergoes several types of chemical reactions, characteristic of both the isoquinoline core and the methoxy substituent.

-

Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline ring is the preferred site for electrophilic attack. The methoxy group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions relative to it.[1]

-

Reduction: The pyridine ring of the isoquinoline system can be readily reduced. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride can yield 4-methoxy-1,2,3,4-tetrahydroisoquinoline.[1]

-

Demethylation: The methyl ether can be cleaved to yield the corresponding 4-hydroxyisoquinoline. This is typically achieved by treatment with strong acids like hydrobromic acid (HBr).

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of the isoquinoline core are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.[1]

1. Pomeranz-Fritsch Reaction

This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[5]

-

Step 1: Formation of Benzalaminoacetal.

-

Reactants: m-Methoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

-

Procedure: The aldehyde and amine are condensed, typically by heating in a suitable solvent with azeotropic removal of water.

-

-

Step 2: Cyclization.

-

Reagents: Concentrated sulfuric acid.

-

Procedure: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, and heated to effect cyclization to the isoquinoline ring system.

-

Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

-

Workflow for Pomeranz-Fritsch Synthesis:

Caption: Pomeranz-Fritsch synthesis workflow.

2. Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[6][7][8]

-

Step 1: Amide Formation.

-

Reactants: 2-(3-Methoxyphenyl)ethanamine and a formylating agent (e.g., formic acid or ethyl formate).

-

Procedure: The amine is acylated to form N-[2-(3-methoxyphenyl)ethyl]formamide.

-

-

Step 2: Cyclization and Dehydrogenation.

-

Reagents: A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Procedure: The amide is heated with the dehydrating agent to induce cyclization, forming a dihydroisoquinoline intermediate. This intermediate is then dehydrogenated (e.g., using palladium on carbon) to yield this compound.

-

Work-up: The reaction mixture is cooled, and the excess dehydrating agent is carefully quenched. The product is then isolated by extraction and purified.

-

Workflow for Bischler-Napieralski Synthesis:

Caption: Bischler-Napieralski synthesis workflow.

Biological Activity and Applications

Isoquinoline alkaloids, as a class, exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The specific biological role of this compound is less well-defined in the literature compared to some of its more complex derivatives. However, it serves as a crucial starting material and structural motif in the development of pharmacologically active compounds.[1] For instance, derivatives of isoquinoline are known to act as kinase inhibitors, which are a major class of anticancer drugs.

As no specific signaling pathway for this compound was identified in the literature reviewed, a generalized diagram for a kinase inhibitor's mechanism of action is provided below for illustrative purposes, as this is a common target for isoquinoline derivatives.

Generalized Kinase Inhibition Pathway:

Caption: Generalized kinase inhibition mechanism.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions. While detailed experimental data for some of its physical and spectral properties are not widely published, its structural features and reactivity are well-understood, making it a versatile platform for the development of novel, biologically active molecules. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could lead to the discovery of new therapeutic agents.

References

- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

4-Methoxyisoquinoline: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a detailed synthetic pathway, and presents a standardized protocol for evaluating its cytotoxic effects. While the direct impact of this compound on specific signaling pathways is an emerging area of research, this guide discusses potential mechanisms of action based on the known biological activities of the broader isoquinoline class of molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Core Data Presentation

This compound is a synthetically accessible isoquinoline derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36034-5-5 | |

| Molecular Weight | 159.18 g/mol | |

| Molecular Formula | C₁₀H₉NO | |

| Appearance | Solid | |

| InChI Key | YZGFLHYYILUCCS-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to furnish the aromatic isoquinoline core.[1][2][3][4] This protocol outlines a representative three-step synthesis of this compound.

Step 1: Synthesis of the Precursor N-(4-methoxyphenethyl)formamide

A detailed protocol for the synthesis of the N-(4-methoxyphenethyl)formamide precursor is crucial for the subsequent cyclization reaction.

-

Reaction: Formylation of 4-methoxyphenethylamine.

-

Reagents:

-

4-methoxyphenethylamine

-

Ethyl formate or formic acid

-

Suitable solvent (e.g., toluene or neat)

-

Optional: catalyst (e.g., sodium methoxide for reaction with ethyl formate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenethylamine in the chosen solvent.

-

If using ethyl formate, add a catalytic amount of sodium methoxide.

-

Add ethyl formate or formic acid dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenethyl)formamide.

-

Step 2: Cyclization to 7-Methoxy-3,4-dihydroisoquinoline

This step involves the core Bischler-Napieralski cyclization.

-

Reaction: Intramolecular electrophilic aromatic substitution.

-

Reagents:

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-methoxyphenethyl)formamide in the anhydrous solvent.

-

Carefully add the dehydrating agent (e.g., POCl₃) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of >9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.

-

Step 3: Dehydrogenation to this compound

The final step is the aromatization of the dihydroisoquinoline intermediate.

-

Reaction: Aromatization.

-

Reagents:

-

Procedure (using Pd/C):

-

In a round-bottom flask, dissolve the crude 7-methoxy-3,4-dihydroisoquinoline in a suitable high-boiling point solvent.

-

Add 10% Pd/C catalyst to the solution.

-

If required, add a hydrogen acceptor like cyclohexene.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The following is a generalized protocol that can be adapted for testing this compound against various cancer cell lines.

-

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

-

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not yet extensively characterized in the literature, the isoquinoline scaffold is a well-established pharmacophore in a variety of biologically active compounds, many of which are known to interact with key cellular signaling cascades implicated in cancer.

A prominent pathway often dysregulated in cancer and targeted by various small molecule inhibitors is the PI3K/Akt/mTOR pathway .[6][7][8] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. Based on the known activities of other isoquinoline-containing compounds, it is plausible that this compound or its derivatives could exert their cytotoxic effects through the modulation of this or other related signaling pathways.

Below are diagrams illustrating the general synthesis workflow and a hypothetical interaction with the PI3K/Akt/mTOR pathway.

Caption: Synthetic workflow for this compound.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Further investigation is required to elucidate the precise molecular targets and signaling pathways affected by this compound. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds in the context of drug discovery and development.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]

- 6. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 4-Methoxyisoquinoline and its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1] The introduction of a methoxy group at the 4-position of the isoquinoline ring system is a key structural feature that influences the molecule's electronic properties, binding affinity, and ultimately, its biological activity.[1] This technical guide provides a comprehensive overview of the known biological activities of 4-methoxyisoquinoline and its derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited availability of data on this compound itself, this guide extrapolates potential activities and mechanisms based on structurally related isoquinoline alkaloids. We present available quantitative data, detailed experimental protocols for the evaluation of these biological activities, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Isoquinoline alkaloids are a large and diverse group of naturally occurring and synthetic compounds that have attracted significant attention in pharmaceutical research since the isolation of morphine in the early 19th century.[1][2] These nitrogen-containing heterocyclic compounds are known to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The this compound core is a key structural motif found in several bioactive molecules, serving as a versatile building block for the synthesis of more complex therapeutic agents.[1] This guide aims to consolidate the current knowledge on the biological potential of this compound and its derivatives, providing a foundational resource for researchers in the field.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is a significant area of investigation.[3] While specific data for this compound is limited, studies on closely related compounds suggest that this scaffold is a promising starting point for the development of novel anticancer agents.

Quantitative Data on Anticancer Activity

A review of isoquinoline alkaloids has reported the cytotoxic effects of this compound and its hydroxylated analogue against various cancer cell lines. This data, while not extensive, provides a valuable starting point for structure-activity relationship (SAR) studies.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 1,5-dihydroxy-4-methoxyisoquinoline | Esophageal squamous cancer cells (five lines) | Esophageal Squamous Cell Carcinoma | 13 - 26 | [4] |

| This compound | Five cancer cell lines | Not specified | Moderate | [2] |

Table 1: Cytotoxicity of this compound and a Derivative

Potential Signaling Pathways in Anticancer Activity

Isoquinoline alkaloids exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumor progression.[3][5] While the specific pathways affected by this compound have not been elucidated, the following are common targets for this class of compounds.

-

Apoptosis Induction: Many isoquinoline derivatives induce programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[3][6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[3]

-

PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway for cell growth and survival that is often dysregulated in cancer and is a known target of some isoquinoline derivatives.[5]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates processes like cell proliferation and differentiation, is another potential target.[6]

Antimicrobial Activity

Isoquinoline alkaloids have demonstrated significant antimicrobial activity against a range of pathogens.[7] The inclusion of a 4-methoxy group can influence the potency and spectrum of this activity.

Quantitative Data on Antimicrobial Activity

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| A pyrrol derivative of this compound-3-carboxylate (Example 130 in patent) | Streptococcus pneumoniae | 2 | [8] |

Table 2: Antimicrobial Activity of a this compound Derivative

Potential Mechanisms of Antimicrobial Action

The antibacterial mechanisms of isoquinoline alkaloids are multifaceted and can include:

-

Cell Wall and Membrane Damage: Disruption of the bacterial cell envelope integrity.[9]

-

Inhibition of Nucleic Acid and Protein Synthesis: Interference with essential biosynthetic pathways.[9]

-

Enzyme and Efflux Pump Inhibition: Targeting key bacterial enzymes and mechanisms of drug resistance.[9]

Experimental Protocols

The following are generalized protocols for assessing the biological activities of isoquinoline derivatives. These should be optimized for the specific compound and cell lines or microbial strains being investigated.

Anticancer Activity Evaluation Workflow

Cell Viability (MTT) Assay[3]

This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the isoquinoline derivative in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)[3]

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with an isoquinoline derivative using flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the isoquinoline derivative at the desired concentration for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the isoquinoline derivative in the broth medium in a 96-well plate.

-

Add the standardized bacterial suspension to each well.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. The available data, although limited, suggests that the 4-methoxy substitution on the isoquinoline scaffold is a favorable feature for biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound class. Future studies should focus on:

-

Synthesis and screening of a library of this compound derivatives to establish comprehensive structure-activity relationships.

-

In-depth investigation of the mechanisms of action , including the identification of specific molecular targets and signaling pathways.

-

Evaluation of in vivo efficacy and safety profiles in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the biological activities of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A New 1,5-Dihydroxy-4-methoxyisoquinoline from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 9. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxyisoquinoline: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline alkaloid family represents a cornerstone of medicinal chemistry and drug discovery, with its core structure being a fundamental scaffold in numerous natural products and synthetic therapeutic agents.[1] The first isoquinoline alkaloid, morphine, was isolated in the early 19th century, paving the way for the discovery of a vast array of derivatives with diverse and potent pharmacological activities.[1] These activities span a wide therapeutic spectrum, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]

Within this important class of N-heterocyclic compounds, 4-methoxyisoquinoline stands out as a particularly valuable precursor. Its tetrahydroisoquinoline form is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The methoxy group at the 4-position is not merely a simple substitution; it significantly influences the molecule's electronic properties and provides a versatile chemical handle for further molecular elaboration.[1] This guide offers a comprehensive technical overview of this compound's synthesis, its role as a versatile building block, and its application in the development of novel therapeutic agents, supported by quantitative data, experimental protocols, and logical workflows.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline scaffold is a well-established field of organic synthesis, with several classic methods remaining highly relevant for producing precursors like this compound. These methods typically involve the cyclization of β-arylethylamine derivatives.

Key Synthetic Methodologies:

-

Bischler-Napieralski Synthesis: This powerful method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3] The initial product is a 3,4-dihydroisoquinoline, which can then be oxidized (dehydrogenated) using a catalyst like palladium-on-carbon (Pd/C) to yield the aromatic isoquinoline ring system.[3] This reaction is favored by electron-donating substituents on the aromatic ring of the phenethylamine starting material.[3]

-

Pictet-Spengler Synthesis: This reaction creates a 1,2,3,4-tetrahydroisoquinoline core through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[4][5] The process is initiated by the formation of an iminium ion, which then undergoes cyclization via a nucleophilic attack from the electron-rich aryl group.[5] The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions.[4]

-

Pomeranz-Fritsch Synthesis: This method builds the isoquinoline ring by condensing benzaldehyde with an aminoacetaldehyde diethylacetal to form an aldimine, which is subsequently cyclized in a strong acid medium.[3] While effective, this method's yields can sometimes be reduced due to the hydrolysis of imine intermediates in the acidic conditions.[3]

References

- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

The Enigmatic 4-Methoxyisoquinoline Alkaloids: A Guide to Their Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 4-methoxyisoquinoline alkaloids. This class of compounds, while less ubiquitous than their more extensively studied isoquinoline relatives, holds significant potential in medicinal chemistry and drug discovery. This document details their known natural sources, presents quantitative data in a structured format, and offers detailed experimental protocols for their extraction and purification. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the complex processes involved.

Natural Occurrence of this compound Alkaloids

This compound alkaloids are a specialized subgroup of isoquinoline alkaloids, which are a large and diverse family of naturally occurring compounds.[1] While the broader class of isoquinoline alkaloids is widely distributed in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, the specific 4-methoxy substituted variants appear to be less common.[1]

Recent research has identified these unique alkaloids in a select number of plant genera. Notably, the family Lauraceae has emerged as a source of these compounds. For instance, a novel benzylisoquinoline alkaloid, (6,7-dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, was isolated from the leaves of Beilschmiedia brevipes.[2] The Annonaceae family is another significant source of diverse isoquinoline alkaloids, and while specific 4-methoxy examples are not as frequently reported, the general alkaloid diversity within this family suggests it as a promising area for future discovery.[3][4] The Papaveraceae family, particularly the genus Corydalis, is renowned for its rich and varied isoquinoline alkaloid content, making it a primary target for the isolation of novel derivatives, including those with a 4-methoxy substitution.[5][6]

The biosynthesis of isoquinoline alkaloids typically originates from the amino acid tyrosine.[7] A series of enzymatic reactions, including condensation, methylation, and hydroxylation, lead to the formation of the core isoquinoline scaffold.[7] The introduction of a methoxy group at the C-4 position is a specific modification that likely occurs later in the biosynthetic pathway, catalyzed by a specific O-methyltransferase. Understanding this biosynthetic route is crucial for developing synthetic biology approaches to produce these valuable compounds.

Quantitative Data on Isolated this compound Alkaloids

The following table summarizes the quantitative data for a representative this compound alkaloid isolated from a natural source. This data is essential for comparative analysis and for guiding future isolation efforts.

| Alkaloid Name | Plant Source | Plant Part | Extraction Solvent | Yield (%) | Reference |

| (6,7-dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone | Beilschmiedia brevipes | Leaves | Dichloromethane | Not Reported | [2] |

| O,O-dimethylcoclaurine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00013 | [2] |

| (6,7-dimethoxyisoquinolinyl)-(4'-methoxyphenyl)-methanone | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00037 | [2] |

| O-methylvelucryptine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00035 | [2] |

| Armepavine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00084 | [2] |

| Norarmepavine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00089 | [2] |

Note: Yields are often reported based on the dry weight of the plant material. The yield for the primary this compound alkaloid was not explicitly quantified in the cited literature.

Experimental Protocols for Isolation and Purification

The isolation of this compound alkaloids follows a general workflow common to the extraction of most plant-derived alkaloids. This typically involves initial solvent extraction, followed by acid-base partitioning to separate alkaloids from neutral and acidic compounds, and finally, chromatographic purification.

General Alkaloid Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jidps.com [jidps.com]

- 4. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]

- 5. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

Spectroscopic Profile of 4-Methoxyisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug development. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.7 | s | 1H | H-1 |

| ~8.2 - 8.4 | d | 1H | H-8 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.5 - 7.7 | m | 2H | H-6, H-7 |

| ~7.3 - 7.5 | s | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155 - 158 | Quaternary | C-4 |

| ~150 - 152 | CH | C-1 |

| ~142 - 145 | Quaternary | C-8a |

| ~130 - 132 | CH | C-8 |

| ~128 - 130 | CH | C-5 |

| ~125 - 127 | CH | C-6 |

| ~123 - 125 | CH | C-7 |

| ~120 - 122 | Quaternary | C-4a |

| ~110 - 112 | CH | C-3 |

| ~55 - 57 | CH₃ | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.[2]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500-1450 | Medium-Strong | C=N Stretch | Isoquinoline Ring |

| 1275-1200 | Strong | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| 1100-1000 | Medium | C-O Stretch | Ar-O-CH₃ |

| 850-750 | Strong | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] The molecular formula for this compound is C₁₀H₉NO, with a molecular weight of approximately 159.18 g/mol .[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Possible Fragment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - CH₃]⁺ |

| 130 | Moderate | [M - CHO]⁺ |

| 116 | Moderate | [M - CH₃ - CO]⁺ |

| 103 | High | [C₇H₅N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are reported in ppm relative to the solvent signal, which is calibrated against TMS.[6]

FT-IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[8] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.[10]

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 4. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. fiveable.me [fiveable.me]

4-Methoxyisoquinoline: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methoxyisoquinoline (CAS No: 36034-54-5). The information is intended for professionals in research and drug development who may handle this compound.

Chemical Identification

This compound is a heterocyclic compound utilized in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules.[1] It belongs to the isoquinoline alkaloid class, a group of compounds with a wide range of pharmacological activities.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 36034-54-5[1][2] |

| Molecular Formula | C₁₀H₉NO[2] |

| Molecular Weight | 159.18 g/mol [1][2] |

| Synonyms | 4-Methoxy-isoquinoline, 4-(methyloxy)isoquinoline[2] |

| Physical Form | White to Yellow Solid |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following is a summary of its GHS classification.

Signal Word: Warning

Hazard Pictograms:

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P330: Rinse mouth.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

Immediate first aid is crucial in case of exposure. Untrained responders should follow these instructions before professional medical attention is provided.[5]

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes immediately.[7][8] Wash off with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Move the exposed person to fresh air at once.[8][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[9] Call a physician.[6] |

| Ingestion | Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[6][10] Rinse mouth with water.[10] Call a physician or poison control center immediately. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11] |

| Unsuitable Extinguishing Media | For this substance, no limitations of extinguishing agents are given. |

| Specific Hazards | Combustible. In a fire, hazardous combustion gases or vapors may be released. Vapors may be heavier than air and can spread along floors. |

| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7] |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid dust formation and breathing vapors, mist, or gas.[4] Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Large spills should be contained and collected for disposal or reclamation.[11] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Safe Handling | Avoid contact with skin and eyes.[4][7] Avoid formation of dust and aerosols. Wash hands and any exposed skin thoroughly after handling.[4] Use only in a well-ventilated area.[7] |

| Storage Conditions | Store in a tightly closed container.[7] Keep in a dry, cool, and well-ventilated place.[4][7] Recommended storage for the solid product is at room temperature. |

| Incompatible Materials | Strong oxidizing agents.[4] |

Stock Solution Storage

For research applications, stock solutions should be handled with care.

-

Once prepared, aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.[12]

-

Store solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[12]

Exposure Controls and Personal Protection

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location.[4] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Wear appropriate protective gloves (e.g., rubber or plastic) and clothing to prevent skin exposure.[6][7][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[4] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in standard safety data sheets. The hazard statements are derived from data submitted to regulatory bodies like the ECHA, which are based on laboratory studies (e.g., acute oral toxicity, skin irritation, eye irritation studies). These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines), but the specific, detailed methodologies for this compound are proprietary to the manufacturers or testing laboratories that performed them.

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an accidental exposure to this compound.

Caption: Decision logic for first aid response to exposure.

References

- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]

- 2. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemtekinc.com [chemtekinc.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. sfasu.edu [sfasu.edu]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. schc.org [schc.org]

- 11. cdn.greenbook.net [cdn.greenbook.net]

- 12. medchemexpress.cn [medchemexpress.cn]

The Therapeutic Potential of 4-Methoxyisoquinoline: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Anticancer, Anti-inflammatory, and Neuroprotective Applications

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. As a fundamental structural unit, it is integral to numerous clinically approved drugs.[1] Within this class of compounds, 4-methoxyisoquinoline serves as a key precursor and a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The methoxy group at the 4-position is a critical structural feature that influences the molecule's electronic properties, binding affinity, and overall bioactivity.[2] While this compound itself is primarily utilized as a building block in synthetic chemistry, its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Applications

Derivatives of the isoquinoline and quinoline families are notable as kinase inhibitors, a major class of anticancer drugs.[3] The introduction of various substituents to the this compound core has led to the development of compounds with potent cytotoxic activity against several cancer cell lines.

Quantitative Data: Anticancer Activity of Isoquinoline and Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected derivatives, highlighting their potency in terms of half-maximal inhibitory concentration (IC50).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [4] |

| 4-Oxoquinoline-3-carboxamide | Derivative 16b | ACP03 (Gastric) | 1.92 | [5] |

| 4-Oxoquinoline-3-carboxamide | Derivative 17b | ACP03 (Gastric) | 5.18 | [5] |

| Quinoline-Indole | Compound 62 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [6] |

| Quinoline-Indole | Compound 63 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [6] |

| 4-Anilinoquinoline | Compound 61 | Colon, Lung, Ovarian, Breast | 0.0015 - 0.0039 | [6] |

| 4,5-Diaryl-2-aminoimidazole | Compound 59 | MCF-7 (Breast) | 0.003 | [6] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many quinoline and isoquinoline derivatives are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and represent key targets for these compounds.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7] Several quinazoline derivatives, structurally related to isoquinolines, have been shown to inhibit this pathway.[8]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Natural products targeting this pathway have shown promise in cancer therapy.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. This compound | 36034-54-5 | Benchchem [benchchem.com]

- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-Methoxyisoquinoline Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The introduction of a methoxy group at the 4-position of the isoquinoline ring system can significantly influence the molecule's physicochemical properties, such as its electron density, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This technical guide provides a comprehensive overview of the biological significance of 4-methoxyisoquinoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The guide includes available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Derivatives of the quinoline and isoquinoline families are notable as kinase inhibitors, a major class of anticancer drugs.[1] While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds highlight their potential as potent anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, invasion, and survival.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it a key therapeutic target.[3][4] Quinoline and isoquinoline-based molecules have been developed as potent c-Met inhibitors.[3]

Signaling Pathway:

Caption: c-Met signaling pathway and its inhibition.

Modulation of P-glycoprotein

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[5] Certain isoquinoline derivatives have been shown to modulate the activity of P-gp, thereby resensitizing cancer cells to chemotherapy.

Mechanism of Action:

Caption: P-glycoprotein efflux pump modulation.

Quantitative Anticancer Data

While specific IC50 values for a broad range of this compound derivatives are not extensively reported, data for structurally related compounds provide a benchmark for their potential activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide | ACP-03 (Gastric) | 1.92 - 5.18 | [6] |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [7] |

| 4-Phenoxyquinoline | HT-29 (Colon) | 0.06 | [8] |

| 4-Phenoxyquinoline | H460 (Lung) | 0.05 | [8] |

Experimental Protocols

1.4.1. General Workflow for Anticancer Evaluation

Caption: Experimental workflow for anticancer evaluation.

1.4.2. Cell Viability (MTT) Assay [1][9]

This protocol determines the cytotoxic effect of a compound on cancer cells.

-

Materials: Cancer cell lines, complete culture medium, this compound derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

1.4.3. Apoptosis Assay (Annexin V/PI Staining) [1]

This protocol quantifies apoptotic and necrotic cells after treatment.

-

Materials: Treated and untreated cells, Annexin V-FITC/PI staining kit, Binding Buffer, PBS, flow cytometer.

-

Procedure:

-

Treat cells with the desired concentration of the compound.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Antimicrobial Activity

Isoquinoline and its derivatives are a significant class of compounds with a history of use and investigation as antimicrobial agents.[10] The introduction of a 4-methoxy group can influence the antimicrobial spectrum and potency of these derivatives.

Quantitative Antimicrobial Data

Specific MIC values for a broad range of this compound derivatives are not widely published. The following table provides a template for presenting such data.

| Test Organism | Strain ID | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data to be determined | [11] |

| Escherichia coli | ATCC 25922 | Data to be determined | [11] |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | [11] |

| Candida albicans | ATCC 90028 | Data to be determined | [11] |

For context, some 7-methoxyquinoline derivatives have shown MIC values against E. coli ranging from 7.812 to 62.50 µg/mL.[5]

Experimental Protocols

2.2.1. Broth Microdilution Method (MIC Determination) [11]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Test microorganisms, appropriate broth (e.g., Mueller-Hinton Broth), 96-well microtiter plates, this compound derivative stock solution, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound in the broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at the appropriate temperature and duration.

-

The MIC is the lowest concentration of the compound with no visible microbial growth.

-

2.2.2. Minimum Bactericidal Concentration (MBC) Determination [11]

This test determines the lowest concentration of an antimicrobial agent required to kill a bacterium.

-

Materials: Results from the MIC test, nutrient agar plates.

-

Procedure:

-

Subculture aliquots from the wells of the MIC test that showed no visible growth onto nutrient agar plates.

-

Incubate the agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Neuroprotective Effects

Isoquinoline alkaloids have garnered significant attention for their potential therapeutic effects in neurodegenerative diseases.[2] Their neuroprotective mechanisms often involve the modulation of multiple cellular pathways to counteract neuronal injury and apoptosis. While specific data for this compound derivatives is limited, related compounds have shown promise. For example, 4'-methoxyflavone and 3',4'-dimethoxyflavone have demonstrated neuroprotective effects with EC50 values of 11.41 µM and 9.94 µM, respectively, in a model of parthanatos-induced cell death.[3]

Anti-inflammatory Activity

Certain isoquinoline derivatives have demonstrated anti-inflammatory properties.[12] For instance, novel pyrazolo-isoquinoline derivatives have shown potent nitric oxide inhibitory ability with IC50 values ranging from 20 to 48 μM in an LPS-induced cell line. While specific anti-inflammatory data for this compound derivatives is not extensively available, this area warrants further investigation.

Synthesis of this compound Derivatives

A general and adaptable synthetic route to this compound derivatives can be conceptualized based on established methods for isoquinoline synthesis.[13][14]

General Synthetic Workflow:

Caption: General synthetic workflow for 4-methoxyisoquinolines.

General Experimental Protocol (Conceptual):

-

Cyclization: A substituted phenethylamine derivative is reacted with an acyl chloride or anhydride, followed by cyclization using a dehydrating agent (e.g., P2O5, POCl3) in a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline.

-

Aromatization: The resulting dihydroisoquinoline is aromatized to the corresponding isoquinoline using a suitable oxidizing agent (e.g., palladium on carbon).

-

Hydroxylation and Methylation: Introduction of a hydroxyl group at the 4-position can be achieved through various methods, followed by methylation using a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to yield the final this compound derivative.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their structural similarity to biologically active natural products and the tunability of their physicochemical properties through synthetic modification make them attractive targets for drug discovery programs. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of this compound derivatives, the existing data on related isoquinoline and quinoline compounds strongly support their continued investigation as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the study of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and anti-platelet, anti-inflammatory and anti-allergic activities of methoxyisoflavanquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Methoxyisoquinoline via Pomeranz-Fritsch Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxyisoquinoline using the Pomeranz-Fritsch reaction. This method offers a direct and effective route to substituted isoquinolines, which are crucial scaffolds in numerous biologically active compounds.

Introduction

The isoquinoline core is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The Pomeranz-Fritsch reaction, a classic named reaction in organic chemistry, provides an acid-catalyzed pathway for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1][2] The reaction proceeds through the formation of a benzalaminoacetal (a Schiff base), followed by an intramolecular electrophilic cyclization onto the aromatic ring to construct the isoquinoline nucleus.[1][3] While the classical conditions often employ harsh acids and may result in variable yields, the presence of electron-donating groups on the benzaldehyde, such as a methoxy group, generally favors the cyclization and leads to higher yields.[1][4]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Pomeranz-Fritsch reaction involves two key stages:

-

Formation of the Benzalaminoacetal: 4-Methoxybenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base, N-(4-methoxybenzylidene)aminoacetaldehyde acetal.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring, which then aromatizes to yield this compound.[2][3][5]

Caption: General mechanism of the Pomeranz-Fritsch reaction for this compound synthesis.

Experimental Protocols

The following protocols are adapted from general procedures for the Pomeranz-Fritsch synthesis of substituted isoquinolines.[1] Researchers should optimize reaction conditions for their specific needs.

Protocol 1: Two-Step Synthesis of this compound

Materials:

-

4-Methoxybenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Sodium hydroxide solution (10%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

Procedure:

Step 1: Formation of N-(4-Methoxybenzylidene)aminoacetaldehyde diethyl acetal (Schiff Base)

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base. This intermediate can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Carefully add the crude N-(4-methoxybenzylidene)aminoacetaldehyde diethyl acetal to a flask containing concentrated sulfuric acid (a significant excess, e.g., 10-20 equivalents) at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). The optimal temperature should be determined empirically.[4]

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and make it basic by the slow addition of a 10% sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The yield of the Pomeranz-Fritsch reaction is highly dependent on the substituents on the benzaldehyde ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups generally lead to higher yields.[1] The following table summarizes representative yields for the synthesis of various substituted isoquinolines to provide a comparative context.

| Benzaldehyde Substituent | Aminoacetal | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Isoquinoline Yield (%) | Noted Side Products | Reference |

| H | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 100 | 4 | 55-65 | Tar, decomposition | [1] |

| 3,4-Dimethoxy | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 60 | 6 | 70-80 | Minimal | [1] |

| 4-Nitro | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 120 | 12 | 10-20 | Significant byproducts | [1] |

| 3-Ethoxy | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | - | - | 80 | - | [5] |

Note: The yield for this compound is expected to be in the higher range due to the electron-donating nature of the methoxy group.

Troubleshooting and Optimization

-

Low Yields: Low yields can be due to several factors, including incomplete Schiff base formation, decomposition of starting materials or products at high temperatures, or competing side reactions.[4] Optimization of the reaction temperature and time is crucial. Using alternative acid catalysts like polyphosphoric acid (PPA) might improve yields in some cases.[5]

-

Side Reactions: The most common side reaction is the formation of oxazoles. This can sometimes be minimized by adjusting the acid catalyst and reaction temperature.[4]

By following these protocols and considering the key reaction parameters, researchers can successfully synthesize this compound and other substituted isoquinolines for applications in drug discovery and development.

References

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 4-Methoxyisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals